molecular formula C14H15FN2O B2594816 N-[1-(5-Fluoro-1H-indol-3-yl)propan-2-yl]prop-2-enamide CAS No. 2361657-22-7

N-[1-(5-Fluoro-1H-indol-3-yl)propan-2-yl]prop-2-enamide

Cat. No. B2594816
M. Wt: 246.285
InChI Key: LYJGKTRSTBZDTK-UHFFFAOYSA-N
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Description

“N-[1-(5-Fluoro-1H-indol-3-yl)propan-2-yl]prop-2-enamide” is a compound that contains an indole nucleus, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This compound belongs to the class of organic compounds known as 3-alkylindoles .


Synthesis Analysis

The synthesis of similar indole alkaloids has been reported in the literature. For instance, two new indole alkaloids were isolated from the fermentation products of a cigar tobacco-derived endophytic fungus Aspergillus fumigatus . The extract was subjected repeatedly to column chromatography on silica gel, MCI, RP-18 and preparative HPLC to afford the compounds .


Molecular Structure Analysis

The molecular structure of “N-[1-(5-Fluoro-1H-indol-3-yl)propan-2-yl]prop-2-enamide” can be analyzed using spectroscopic methods, including extensive 1D and 2D NMR techniques .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Future Directions

The future directions for “N-[1-(5-Fluoro-1H-indol-3-yl)propan-2-yl]prop-2-enamide” could involve further exploration of its biological activities and potential therapeutic applications. Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

N-[1-(5-fluoro-1H-indol-3-yl)propan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c1-3-14(18)17-9(2)6-10-8-16-13-5-4-11(15)7-12(10)13/h3-5,7-9,16H,1,6H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJGKTRSTBZDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-Fluoro-1H-indol-3-yl)propan-2-yl]prop-2-enamide

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